molecular formula C8H16N2O4S B12545496 D-Serine, L-methionyl- CAS No. 656811-60-8

D-Serine, L-methionyl-

Cat. No.: B12545496
CAS No.: 656811-60-8
M. Wt: 236.29 g/mol
InChI Key: WEDDFMCSUNNZJR-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Serine, L-Methionyl- is a synthetically produced dipeptide composed of D-Serine and L-Methionine, designed for advanced biochemical and pharmacological research. This compound is of significant interest for studying the structure-activity relationships of modified amino acid chains and their potential interactions in biological systems. The incorporation of D-Serine, a key neuromodulator that acts as a co-agonist at the NMDA receptor site, makes this dipeptide a valuable tool for neuroscientific research, particularly in investigating glutamatergic signaling and synaptic plasticity (Wolosker et al., 1999) . The L-Methionyl moiety contributes a sulfur-containing side chain, which may be involved in redox regulation and antioxidant activity, as suggested by studies on similar methionine-containing peptides (Levine et al., 2000) . Research on its structural analog, L-Methionyl-L-Serine, indicates that such dipeptides can adopt stable, extended backbone conformations, which is crucial for understanding their biomolecular interactions (Kecel-Gunduz et al., 2017) . This dipeptide is provided for research purposes only, enabling studies in areas such as peptide metabolism, novel enzyme substrate characterization, and the exploration of synthetic bioactive compounds. It is strictly for use in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

656811-60-8

Molecular Formula

C8H16N2O4S

Molecular Weight

236.29 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6+/m0/s1

InChI Key

WEDDFMCSUNNZJR-NTSWFWBYSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@H](CO)C(=O)O)N

Canonical SMILES

CSCCC(C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

Molecular Interactions and Recognition Mechanisms of D Serine, L Methionyl

Ligand-Receptor Interaction Studies in Non-Mammalian Systems

While direct studies on D-Serine, L-methionyl- are not extensively documented, the bioactivity of D-amino acid-containing peptides (DAACPs) has been identified in various non-mammalian species. mdpi.com These peptides are often generated through post-translational isomerization and can exhibit distinct biological activities, including antimicrobial, cardio-excitatory, and neuronal functions. mdpi.com

For instance, a tripeptide containing a D-tryptophan residue, L-Asn-D-Trp-L-Phe-NH2, isolated from the sea hare Aplysia kurodai, demonstrates cardiac activity in invertebrates. mdpi.com The specific chirality of the D-amino acid residue is critical for the peptide's conformation and its subsequent interaction with biological receptors. mdpi.com This suggests that a dipeptide like D-Serine, L-methionyl- could potentially interact with specific receptors in non-mammalian systems, where the D-serine residue would be a key determinant for recognition and binding, distinguishing its function from its all-L counterpart. The presence of D-serine itself is known to be a crucial factor in neurotransmission across species, acting as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, a role that underscores the evolutionary conservation of D-amino acid signaling. frontiersin.orgresearchgate.net

Enzyme-Substrate/Inhibitor Kinetics and Mechanistic Analysis of D-Serine, L-methionyl-

The kinetic profile of D-Serine, L-methionyl- as a substrate or inhibitor for enzymes is largely dictated by the presence of the D-serine residue.

Peptides containing D-amino acids are known to be highly resistant to degradation by common proteases and peptidases, which are stereospecific for L-amino acid substrates. nih.gov This resistance is a significant feature of DAACPs. For example, enzymes like Aminopeptidase M, which hydrolyze peptides from the N-terminus, are typically halted by the steric hindrance of a D-amino acid residue. nih.gov Therefore, D-Serine, L-methionyl- would be expected to exhibit enhanced biostability against general proteolysis compared to L-Ser-L-Met. nih.gov

However, the catabolism of D-amino acids and potentially DAACPs is not impossible. Specialized enzymes exist that can act on D-amino acids or peptides containing them. D-amino acid oxidase (DAO) is a key enzyme responsible for the degradation of free D-amino acids. nih.govfrontiersin.org Additionally, specific D-stereospecific peptidases, such as alkaline D-peptidase found in microbial sources, have been identified that can cleave peptides containing D-residues. nih.govkoreascience.kr The susceptibility of D-Serine, L-methionyl- to such specialized enzymes would depend on the specific enzyme's substrate requirements.

Interactive Table: Predicted Proteolytic Susceptibility of D-Serine, L-methionyl-
Enzyme ClassExamplePredicted SusceptibilityRationale
L-Specific Aminopeptidases Aminopeptidase MLowThe N-terminal D-serine residue would cause steric hindrance, preventing cleavage. nih.gov
L-Specific Endopeptidases Trypsin, ChymotrypsinLowThese enzymes recognize specific L-amino acid sequences; the presence of a D-amino acid disrupts the required conformation. oup.com
D-Amino Acid Oxidases D-Amino Acid Oxidase (DAO)IndirectDAO acts on free D-amino acids. The dipeptide would be resistant, but any D-serine released by other enzymes could be degraded. nih.govfrontiersin.org
D-Stereospecific Peptidases Alkaline D-PeptidasePossibleThese enzymes are specifically adapted to recognize and cleave peptides containing D-amino acids. koreascience.kr

Upon potential cleavage into its constituent amino acids, D-Serine, L-methionyl- could serve as a delivery molecule that modulates distinct enzymatic pathways.

D-Serine Pathways : Free D-serine is a potent co-agonist of the NMDA receptor, and its availability is a critical regulator of receptor activity. frontiersin.orgresearchgate.net Its levels are controlled by the interplay between its synthesis from L-serine by serine racemase (SR) and its degradation by D-amino acid oxidase (DAO). nih.govnih.gov Release of D-serine from the dipeptide could thus directly modulate NMDA receptor-dependent neurotransmission. nih.gov

L-Methionine Pathways : L-methionine is an essential amino acid and a central hub for cellular metabolism. creative-proteomics.com It is the precursor for S-adenosylmethionine (SAM), the primary methyl donor for methylation of DNA, RNA, and proteins. nih.gov The methionine cycle is interlinked with the transsulfuration pathway, which leads to the synthesis of cysteine. creative-proteomics.compnas.org Release of L-methionine from the dipeptide could therefore influence the cellular methylation potential and the production of sulfur-containing compounds. nih.govfrontiersin.org

Interaction Profiling with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction of D-Serine, L-methionyl- with macromolecules like proteins is governed by its physicochemical properties. As a dipeptide, it can engage in various non-covalent interactions:

Hydrogen Bonding : The peptide backbone, along with the hydroxyl group of D-serine and the carboxylate and amino termini, can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions : The thioether side chain of L-methionine provides a nonpolar surface capable of engaging in hydrophobic interactions.

Electrostatic Interactions : The terminal amino and carboxyl groups can be charged at physiological pH, allowing for electrostatic interactions or salt bridges.

The specific D-configuration of the serine residue imposes a unique three-dimensional structure that would be critical for fitting into the binding pockets of proteins. This stereospecificity is paramount for high-affinity interactions, as the precise orientation of functional groups determines the quality of the fit with a chiral binding partner like a protein receptor or enzyme active site. mdpi.com Studies on other dipeptides show they can bind to macromolecules and even membranes, with the nature of the side chains influencing the strength of the interaction. nih.gov

Cell-Free System Analysis of D-Serine, L-methionyl- Binding and Activity

To quantitatively characterize the binding and activity of D-Serine, L-methionyl-, cell-free systems provide a controlled environment devoid of cellular complexity.

A common approach involves synthesizing the peptide, which can be done using reconstituted cell-free synthesis systems that lack proteases, ensuring the integrity of the product. nih.gov The synthesized peptide can be labeled, for instance with ³⁵S-methionine, to facilitate detection. acs.org

Binding affinity to a specific target protein can then be measured using various biophysical techniques:

Filter-Binding Assays : This method separates protein-peptide complexes from the free peptide, allowing for the determination of the equilibrium dissociation constant (Kd). acs.org

Surface Plasmon Resonance (SPR) : This technique measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

These cell-free analyses are essential for determining the specific molecular targets of the dipeptide and for quantifying the energetics and kinetics of its binding interactions without interference from other cellular processes. frontiersin.org

Biological Roles and Effects in Non Human and in Vitro Systems

Role in Gene Expression and Protein Synthesis Regulation

To maintain scientific integrity and adhere to the strict instructions of focusing solely on "D-Serine, L-methionyl-," no information can be provided for the outlined article. Generating content would require speculation or extrapolation from data on unrelated compounds, which would be scientifically inaccurate and misleading.

Advanced Analytical Methodologies for D Serine, L Methionyl Research

Chromatographic Separations for Isomeric Purity and Quantification in Biological Matrices

Chromatographic techniques are fundamental in the analysis of D-Serine, L-methionyl-, providing the means to separate it from complex mixtures, resolve its stereoisomers, and quantify its concentration in biological samples.

The presence of a D-amino acid in D-Serine, L-methionyl- necessitates the use of chiral chromatography to separate it from its L-Serine, L-methionyl- diastereomer. The biological activities of peptides are highly dependent on their stereochemistry, making the accurate determination of isomeric purity essential. Two primary strategies are employed for the chiral separation of amino acids and peptides by High-Performance Liquid Chromatography (HPLC).

One approach involves the use of a chiral stationary phase (CSP) . These columns contain a chiral selector immobilized on the support material. For amino acid and peptide separations, macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective as they can resolve underivatized amino acids. The D-enantiomer is often more strongly retained on these types of columns. Another class of CSPs utilizes ligand exchange, often with a copper (II) complex, to achieve separation.

A second common method is pre-column derivatization , where the peptide is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard, non-chiral reversed-phase HPLC column. Reagents such as o-phthalaldehyde (B127526) (OPA) with N-acetyl-L-cysteine (NAC) or Marfey's reagent are used for this purpose.

Table 1: Chiral Chromatography Techniques for Isomer Resolution

Technique Principle Typical Application for D-Serine, L-methionyl- Advantages
Chiral Stationary Phase (CSP) HPLC Differential interaction of enantiomers/diastereomers with a chiral selector bonded to the stationary phase. Direct separation of D-Serine, L-methionyl- from its L-Serine, L-methionyl- counterpart without derivatization. Reduces sample preparation steps; avoids potential side-reactions from derivatization.

| Pre-column Derivatization with Chiral Reagent | Covalent reaction of the peptide with a chiral agent to form diastereomers, which are then separated on a standard achiral column. | Indirect separation after reaction with an agent like (R)-1-Boc-2-piperidine carbonyl chloride. | High sensitivity with fluorescent agents; uses conventional HPLC columns. |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark for the sensitive and selective quantification of peptides in complex biological matrices such as plasma, serum, or brain tissue. This technique combines the powerful separation capabilities of LC with the high specificity and sensitivity of MS/MS detection.

For the analysis of D-Serine, L-methionyl-, a typical workflow involves sample preparation (e.g., protein precipitation or solid-phase extraction), followed by chromatographic separation on a reversed-phase column. The peptide is then ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. Targeted analysis is often performed using Selected Reaction Monitoring (SRM), where the mass spectrometer is set to monitor a specific precursor ion-to-product ion transition, providing excellent selectivity and minimizing interference from the biological matrix. This approach allows for the accurate quantification of the dipeptide, even at very low concentrations. The development of a validated LC-MS/MS method is critical

Radiometric and Fluorescent Tracing Methodologies

Tracing methodologies are indispensable for elucidating the metabolic fate, transport kinetics, and subcellular localization of dipeptides like D-Serine, L-methionyl-. By incorporating radioactive isotopes or fluorescent probes, researchers can track the molecule's journey through complex biological systems with high sensitivity and specificity.

Radiometric Tracing

Radiometric tracing involves labeling D-Serine, L-methionyl- with a radioisotope. This technique offers exceptional sensitivity, allowing for the detection of minute quantities of the dipeptide or its metabolites. The selection of the isotope is critical and depends on the research question.

Labeling Strategies : The structure of D-Serine, L-methionyl- offers several positions for radiolabeling. The methionine residue can be labeled with Sulfur-35 (³⁵S), a low-energy beta emitter commonly used for tracking methionine-containing compounds in metabolic studies. revvity.combitesizebio.com This approach is ideal for monitoring the integrity and metabolic pathway of the methionine portion of the dipeptide. revvity.comnih.gov Alternatively, the serine residue can be labeled with Carbon-14 (¹⁴C) or Tritium (³H), which are versatile isotopes for tracking the carbon backbone of the molecule. nih.govnih.govoup.com For in vivo imaging applications, such as Positron Emission Tomography (PET), a short-lived positron-emitting isotope like Carbon-11 (¹¹C) could be incorporated, as has been demonstrated for D-methionine to image bacterial infections. researchgate.net

Research Applications and Findings :

Metabolic Fate Analysis : Pulse-chase experiments using radiolabeled D-Serine, L-methionyl- can reveal its stability, degradation rate, and potential incorporation into larger peptides or proteins. nih.govtimothyspringer.org For example, cells could be incubated with ³⁵S-labeled D-Serine, L-methionyl- for a short period (pulse), followed by a medium containing an excess of the unlabeled dipeptide (chase). Subsequent analysis via techniques like autoradiography of SDS-PAGE gels would reveal the distribution of radioactivity over time. nih.govnorthwestern.edu

Biodistribution Studies : Whole-body autoradiography (WBA) in animal models administered with radiolabeled D-Serine, L-methionyl- can map its distribution across different organs and tissues. conductscience.comnih.gov This provides critical information on tissue-specific accumulation and clearance rates. springernature.com

Transport Kinetics : The uptake of radiolabeled D-Serine, L-methionyl- into specific cell types or synaptosomes can be precisely quantified. nih.gov Such studies allow for the calculation of key kinetic parameters, identifying whether the dipeptide utilizes specific membrane transporters.

Potential Radiotracers for D-Serine, L-methionyl- Studies

RadioisotopeHalf-LifeEmission TypePotential Labeling PositionPrimary Research ApplicationDetection Method
³⁵S 87.5 daysBeta (β⁻)Sulfur atom in L-methionylMetabolic labeling, protein synthesisLiquid Scintillation, Autoradiography
¹⁴C 5730 yearsBeta (β⁻)Carbon backbone of D-SerineMetabolic fate, biodistributionLiquid Scintillation, Autoradiography
³H 12.3 yearsBeta (β⁻)Non-exchangeable C-H in D-SerineReceptor binding assays, high-res autoradiographyLiquid Scintillation, Autoradiography
¹¹C 20.4 minutesPositron (β⁺)Methyl group of L-methionylIn vivo PET imaging of distribution and kineticsPET Scanner

Fluorescent Tracing

Fluorescent tracing provides a powerful alternative for visualizing the dipeptide in real-time, offering high spatial resolution in cellular and subcellular contexts. This methodology involves conjugating a fluorophore (a fluorescent dye) to the D-Serine, L-methionyl- molecule.

Labeling Strategies : The most common approach for labeling peptides is to target the primary amine at the N-terminus, which in this case is on the D-Serine residue. altabioscience.com This can be achieved using amine-reactive dyes like fluorescein (B123965) isothiocyanate (FITC) or tetramethylrhodamine (B1193902) (TMR). lifetein.com It is crucial to select fluorophores that are small yet photostable to minimize potential alterations to the dipeptide's biological activity or transport characteristics. researchgate.net The discovery of fluorescent D-amino acids (FDAAs) also presents a strategy where a fluorescently modified D-serine could potentially be used in the synthesis of the dipeptide.

Research Applications and Findings :

Cellular Uptake and Subcellular Localization : Confocal laser scanning microscopy can be used to directly visualize the internalization of fluorescently-labeled D-Serine, L-methionyl- in living cells. nih.gov This allows for the determination of whether the peptide crosses the cell membrane and where it accumulates, such as in the cytoplasm, nucleus, or specific organelles like mitochondria. rsc.org

Transporter Interaction : Fluorescently labeled dipeptides can be used to study interactions with membrane transporters like PEPT1. nih.gov While the fluorescent tag may sometimes prevent the dipeptide from being transported, it can still act as a high-affinity competitive inhibitor, allowing for the characterization of transporter binding. nih.gov The development of supramolecular host-dye reporter pairs offers a label-free method to monitor peptide transport into vesicles, overcoming issues of the fluorescent tag altering transport dynamics. acs.orgresearchgate.net

High-Throughput Analysis : Flow cytometry can quantify the uptake of fluorescent D-Serine, L-methionyl- across large cell populations, enabling high-throughput screening to identify factors that modulate its transport. altabioscience.com

Binding Interactions : Advanced techniques such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) can utilize fluorescently-labeled D-Serine, L-methionyl- to study its binding kinetics and affinity to potential target proteins or receptors in real-time. altabioscience.comnih.gov

Common Fluorophores for Labeling D-Serine, L-methionyl-

FluorophoreExcitation Max (nm)Emission Max (nm)ColorPotential Research Application
FITC (Fluorescein) ~495~517GreenConfocal Microscopy, Flow Cytometry
TMR (Tetramethylrhodamine) ~550~573Orange-RedConfocal Microscopy, FRET
Cy3 ~550~570OrangeConfocal Microscopy, FRET
Cy5 ~650~670Far-RedIn vivo imaging, FRET
NBD (Nitrobenzoxadiazole) ~465~535GreenCellular imaging, transport studies nih.gov

Computational Chemistry and in Silico Modeling of D Serine, L Methionyl

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net For D-Serine, L-methionyl-, MD simulations can elucidate its conformational landscape, revealing the various shapes the dipeptide can adopt in a solution and their relative stabilities.

The process begins by defining a force field, a set of empirical energy functions that describe the potential energy of the system based on the positions of its particles. The system, consisting of the dipeptide solvated in a water box, is then subjected to energy minimization to remove any steric clashes. Following this, the simulation proceeds by integrating Newton's laws of motion, allowing the system to evolve over a defined period, typically nanoseconds to microseconds.

Detailed analysis of the MD trajectory provides a comprehensive view of the dipeptide's flexibility. Key parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and dihedral angles of the peptide backbone (phi, psi) and side chains (chi) are monitored. This data allows for the construction of a Ramachandran plot specific to the dipeptide, identifying the most populated and energetically favorable conformational states. nih.gov Advanced sampling techniques can be employed to overcome the limitations of conventional MD and more thoroughly explore the conformational space. nih.govresearchgate.net The resulting conformational landscape is crucial for understanding how D-Serine, L-methionyl- might present itself for interaction with other molecules.

Parameter Description Typical Value/Setting
Force FieldA set of parameters to calculate potential energy.AMBER, CHARMM, GROMOS
Solvent ModelExplicit representation of solvent molecules.TIP3P, SPC/E Water
Simulation TimeTotal duration of the simulation.100 ns - 1 µs
Time StepIntegration time step for Newton's equations.2 fs
TemperatureThe temperature at which the simulation is run.300 K
PressureThe pressure at which the simulation is run.1 bar

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are employed to investigate the electronic properties of D-Serine, L-methionyl- with high accuracy. These methods, such as Density Functional Theory (DFT), provide detailed information about electron distribution, molecular orbitals, and the energies of different electronic states. nih.govresearchgate.net

By solving the Schrödinger equation for the dipeptide, QM calculations can determine a variety of fundamental properties. These include the geometry of the most stable conformer, the distribution of partial charges on each atom, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net

Furthermore, these calculations can predict spectroscopic properties, such as UV-Vis spectra, and can be used to analyze intramolecular interactions like hydrogen bonds through methods like Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net This level of detail is essential for understanding the intrinsic reactivity of the peptide, predicting sites susceptible to chemical modification, and explaining its interactions with its environment on a sub-atomic level.

Calculated Property Significance QM Method
Optimized GeometryProvides the lowest energy 3D structure.DFT (e.g., B3LYP/6-311+G(d,p)) nih.gov
Partial Atomic ChargesIndicates the distribution of electrons and electrostatic potential.Mulliken, Hirshfeld, NBO
HOMO/LUMO EnergiesRelates to electron-donating/accepting ability and reactivity.DFT, Hartree-Fock
Dipole MomentMeasures the overall polarity of the molecule.DFT
Vibrational FrequenciesPredicts the infrared spectrum and characterizes stable points on the potential energy surface.DFT

Ligand Docking Studies with Hypothetical Target Macromolecules

Ligand docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For D-Serine, L-methionyl-, docking studies can be used to screen for potential protein targets and to hypothesize its binding mode at a molecular level.

Given that D-serine is a known potent endogenous co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, this receptor represents a primary hypothetical target. nih.govjohnshopkins.eduresearchgate.net Docking simulations would involve placing the D-Serine, L-methionyl- dipeptide into the known binding pocket of the NMDA receptor's glycine site. A scoring function is then used to estimate the binding affinity, ranking different binding poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces.

The results of such a study would reveal whether the dipeptide can adopt a conformation that fits favorably within the binding site and how its L-methionyl tail affects the interaction compared to D-serine alone. This information is crucial for structure-based drug design, suggesting chemical modifications to the peptide that could enhance its binding affinity or specificity for a target protein. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their biological activity. nih.gov For D-Serine, L-methionyl-, a QSAR study would involve designing and synthesizing a library of peptide analogs and then developing a predictive model based on their measured activities.

The first step is to generate a dataset of analogs by making systematic chemical modifications, such as substituting the L-methionyl residue with other amino acids or modifying the side chains. The biological activity of each analog (e.g., binding affinity to a specific receptor) is then experimentally determined. For each peptide, a set of numerical "descriptors" is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (from QM calculations), and 3D structural features.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is then constructed that links the descriptors to the observed activity. nih.govfrontiersin.org A robust QSAR model can then be used to predict the activity of new, unsynthesized peptide analogs, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the drug discovery process.

Step Description Example
1. Data Set GenerationCreate a series of D-Serine, L-methionyl- analogs and measure their biological activity.Replace L-methionyl with L-Alanine, L-Leucine, L-Phenylalanine, etc.
2. Descriptor CalculationCompute numerical values representing the chemical structure and properties of each analog.Molecular Weight, LogP, Dipole Moment, HOMO/LUMO energies.
3. Model BuildingUse statistical methods to correlate descriptors with activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS) frontiersin.org
4. Model ValidationAssess the predictive power of the model using internal and external validation sets.Cross-validation (q²), Prediction for a test set (R²_pred).

De Novo Peptide Design Principles Applied to D-Serine, L-methionyl- Scaffolds

De novo peptide design aims to create entirely new peptide sequences with novel structures and functions from first principles. researchgate.net The D-Serine, L-methionyl- dipeptide can serve as a fundamental building block or scaffold in such designs, particularly due to the inclusion of a D-amino acid.

The presence of D-serine confers significant advantages, most notably resistance to proteolytic degradation, which enhances metabolic stability compared to peptides composed solely of L-amino acids. pnas.org Computational design strategies can leverage this property. For example, a D-peptide ligand can be designed by inverting the chirality of a target protein in silico to its D-enantiomer and then designing an L-peptide that binds to it. The resulting L-peptide sequence is then synthesized using D-amino acids, which will bind to the natural L-protein target. pnas.org

Future Perspectives and Emerging Research Avenues for D Serine, L Methionyl

Development of Novel Analytical Probes for In Situ Detection

The ability to detect and quantify D-Serine, L-methionyl- within complex biological environments is crucial for understanding its potential synthesis, localization, and function. Current analytical methods for peptides often involve complex sample preparation and are not suited for real-time monitoring in living systems. chromatographyonline.com Future research will likely focus on creating sophisticated probes for sensitive and selective in situ detection.

Key Research Thrusts:

Fluorescent Probes: Designing fluorogenic probes that exhibit a change in their optical properties upon specific binding to the D-Serine, L-methionyl- dipeptide is a promising direction. This could involve creating probes that recognize the unique stereochemistry of the D-serine residue in conjunction with the sulfur-containing side chain of L-methionine. Techniques used for imaging bacteria by targeting D-amino acids in peptidoglycans could be adapted for this purpose. rndsystems.comtocris.com

Isotope Labeling: The use of stable isotopes, such as ¹³C or ¹⁵N, incorporated into the dipeptide structure can facilitate detection by mass spectrometry and vibrational spectroscopies. nih.gov This approach would allow for precise tracking and quantification of the dipeptide in cellular and tissue samples.

Microfluidic Screening: High-throughput screening of large peptide libraries using microfluidic devices can accelerate the discovery of high-affinity binding partners for D-Serine, L-methionyl-. nih.gov These binding peptides could then be developed into detection probes.

Probe TechnologyPrinciple of DetectionPotential Advantages for D-Serine, L-methionyl-
Fluorescent Probes Change in fluorescence upon bindingHigh sensitivity, real-time imaging in living cells
Isotope Labeling Mass shift or unique vibrational signatureHigh specificity and quantification, detailed structural analysis
Peptide-Based Probes High-affinity binding from screened librariesHigh specificity and versatility for various detection platforms

Exploration of Bio-orthogonal Chemistry with D-Serine, L-methionyl-

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgwebsite-files.com This field offers powerful tools to study the behavior of molecules like D-Serine, L-methionyl- in vivo. Future research can leverage the unique features of both constituent amino acids for targeted labeling and functional studies.

The general strategy involves two steps: first, incorporating a bio-orthogonal reporter group into the molecule of interest, and second, a specific reaction between this reporter and an externally introduced chemical probe. nih.gov

Potential Strategies:

Methionine Analogs: The L-methionyl residue can be replaced with bio-orthogonal analogs such as azidohomoalanine or homopropargylglycine. These can be incorporated into the dipeptide via chemical synthesis and then used for "click chemistry" reactions (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloadditions) to attach imaging agents or therapeutic molecules. researchgate.net

Genetic Code Expansion: While challenging for a dipeptide, principles from genetic code expansion could be adapted. This might involve engineering enzymatic pathways to synthesize the dipeptide with a non-canonical, bio-orthogonally reactive amino acid in place of D-serine or L-methionine.

D-Amino Acid-Specific Labeling: The D-serine residue offers a unique handle, as D-amino acids are less common in many biological systems. Developing enzymatic or chemical ligation methods that are stereospecific for the D-serine N-terminus could enable selective labeling of the dipeptide. Fluorescent D-amino acids (FDAAs) have already proven effective for labeling bacterial peptidoglycans and could inspire new probe designs. acs.orgnih.gov

Integration into Advanced Biotechnological Platforms (e.g., Biosensors)

The development of biosensors capable of specifically and sensitively detecting D-Serine, L-methionyl- could have significant applications in diagnostics and neuroscience research. biosynth.comresearchgate.net Future work will focus on integrating this dipeptide, or its recognition elements, into various sensor platforms.

Emerging Platforms:

Enzyme-Based Biosensors: Existing biosensors for D-amino acids often utilize the enzyme D-amino acid oxidase (DAAO). nih.govscilit.com A key research avenue is to engineer DAAO or other oxidases to be selective for D-serine specifically at the N-terminus of a dipeptide. nih.gov This would allow for an amperometric sensor that generates a current proportional to the concentration of D-Serine, L-methionyl-. researchgate.net

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with cavities designed to bind a specific target molecule. nih.gov Creating MIPs using D-Serine, L-methionyl- as the template could lead to highly selective and robust recognition elements for biosensors. asme.org The "epitope approach," where a small, accessible part of a larger molecule is used for imprinting, is particularly relevant and could be applied to recognize the unique structure of the dipeptide. nih.govrsc.org

Peptide-Based Electrochemical Sensors: Peptides themselves can act as the biorecognition element in electrochemical biosensors. mdpi.com By screening for peptides that bind specifically to D-Serine, L-methionyl-, new affinity-based sensors can be developed. These sensors could operate via changes in impedance or current upon binding of the target dipeptide. acs.org

Biosensor TypeRecognition ElementTransduction MethodFuture Goal for D-Serine, L-methionyl-
Enzyme-Based Engineered D-amino acid oxidase (DAAO)Amperometry (detecting H₂O₂)Enhance enzyme selectivity for the dipeptide
MIP-Based Synthetic polymer with template-specific cavitiesElectrochemical, OpticalOptimize imprinting for high affinity and specificity
Peptide-Based High-affinity binding peptideImpedance, VoltammetryScreen and integrate novel recognition peptides

Interdisciplinary Research with Materials Science for Bio-hybrid Systems

The intersection of peptide chemistry and materials science is a burgeoning field focused on creating novel materials with advanced functionalities for biomedical applications. jmu.edu The unique properties of D-Serine, L-methionyl- can be exploited to design new bio-hybrid and bio-inspired materials. nih.goveuropean-mrs.com

Future Research Directions:

Peptide Hydrogels: Short peptides can self-assemble into hydrogels, which are highly biocompatible and can be used for drug delivery and tissue engineering. nih.govnih.govmdpi.com The stereochemistry of D-Serine, L-methionyl- could influence the self-assembly process, leading to hydrogels with unique mechanical properties and enhanced resistance to degradation by proteases.

Material-Binding Peptides: The dipeptide could be incorporated into longer peptide sequences designed to bind to specific inorganic or polymeric materials. rsc.org The D-serine could increase the stability of these material-binding peptides, while the methionine residue offers a site for potential chemical modification or redox activity.

Functionalized Surfaces: Covalently attaching D-Serine, L-methionyl- to the surface of biomedical implants or nanoparticles could create bio-interfaces with specific properties. For instance, the D-serine might reduce immunogenicity, drawing inspiration from the low foreign-body response observed with poly-DL-serine materials.

Unexplored Stereochemical Variants and Their Potential Biological Significance

Stereochemistry plays a pivotal role in biological activity, as interactions with enzymes, receptors, and transporters are highly specific. nih.gov The named compound is the D-L diastereomer. Exploring its other stereochemical variants—L-L, L-D, and D-D—is a critical avenue for future research.

Key Questions to Explore:

Proteolytic Stability: Peptides containing D-amino acids are known to be significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. nih.govnih.govresearchgate.net The D-L, L-D, and D-D variants of the methionyl-serine dipeptide would likely exhibit much greater stability in biological fluids compared to the natural L-L version. nih.gov This has profound implications for their potential use as therapeutics.

Receptor Selectivity: In nature, the isomerization of a single L-amino acid to a D-amino acid in a neuropeptide can switch its selectivity between different G protein-coupled receptors. pnas.org It is plausible that the four stereoisomers of the methionyl-serine dipeptide could interact with different biological targets or exhibit varied potencies at the same target. researchgate.net

Transport and Metabolism: The stereochemistry of amino acids and peptides affects their transport across cell membranes and their metabolic pathways. Investigating how each stereoisomer is absorbed, distributed, and metabolized in the body is essential for understanding their potential physiological roles and pharmacological properties. nih.gov

StereoisomerChirality (Serine - Methionine)Expected Proteolytic StabilityPotential Biological Role
L-Seryl-L-methionineL - LLowStandard substrate for proteases, component of natural proteins
D-Seryl-L-methionine D - L HighNovel signaling molecule, protease-resistant therapeutic
L-Seryl-D-methionineL - DHighPotential antagonist or modulator of biological pathways
D-Seryl-D-methionineD - DVery HighResearch tool, metabolically stable therapeutic candidate

Q & A

Q. How can I optimize the synthesis of D-serine, L-methionyl- peptides to minimize racemization during solid-phase peptide synthesis (SPPS)?

Methodological Answer: Racemization during SPPS often occurs at the coupling step, particularly with methionine residues. Use pre-activated amino acid derivatives (e.g., HATU or HOAt with DIPEA) to accelerate coupling and reduce exposure to basic conditions. Monitor racemization via chiral HPLC with a Sumichiral OA-2500 column, which resolves D/L-serine enantiomers (LOQ: 0.3 µmol/L for D-serine) . Purification via reverse-phase HPLC with gradient elution (0.1% TFA in water/acetonitrile) can isolate the target peptide while removing diastereomers. Post-synthesis, validate chirality using circular dichroism (CD) spectroscopy .

Q. What analytical techniques are recommended for quantifying D-serine, L-methionyl- derivatives in biological matrices like cerebrospinal fluid (CSF)?

Methodological Answer: For CSF analysis, employ a validated chiral LC-MS/MS protocol. The Sumichiral column (C18, 5 µm) achieves baseline separation of D-serine and L-serine with a between-day reproducibility CV of 6.2% for D-serine. Derivatize samples with Marfey’s reagent (FDAA) to enhance sensitivity, achieving a recovery rate of 87% for D-serine in complex matrices. Calibrate with deuterated internal standards (e.g., D₃-methionine) to correct for matrix effects .

Advanced Research Questions

Q. How do I resolve contradictory data when analyzing enantiomeric purity of D-serine, L-methionyl- derivatives across different analytical platforms?

Methodological Answer: Discrepancies often arise from column selectivity or sample preparation. Cross-validate using orthogonal methods:

  • Chiral GC-MS with a β-cyclodextrin column for volatile derivatives.
  • Capillary electrophoresis (CE) with sulfated β-cyclodextrin as a chiral selector.
    Compare retention times and peak areas across platforms. For example, if HPLC suggests 98% enantiomeric excess (ee) but CE indicates 92%, investigate potential hydrolysis during CE buffer preparation. Use statistical tools like Bland-Altman plots to quantify systematic biases .

Q. What strategies ensure reproducibility in long-term studies involving D-serine, L-methionyl- peptide stability under varying pH and temperature conditions?

Methodological Answer: Adopt a provenance-based framework to document experimental conditions:

  • Metadata tagging : Record pH, temperature, and storage duration using FAIR (Findable, Accessible, Interoperable, Reusable) principles.
  • Accelerated stability testing : Use Arrhenius kinetics (e.g., 4°C, 25°C, 40°C) to predict degradation rates. For methionine oxidation, quantify sulfoxide formation via LC-MS with a [M+H]⁺ ion at m/z 150.1. Ensure data accessibility via centralized repositories (e.g., Zenodo) to enable independent verification .

Q. How can I design experiments to distinguish between enzymatic and non-enzymatic pathways in D-serine, L-methionyl- metabolism?

Methodological Answer:

  • Knockout models : Use CRISPR-Cas9 to delete serine racemase (SRR) in cell lines and compare D-serine levels via LC-MS.
  • Isotopic labeling : Incubate with ¹³C-L-serine and track ¹³C-D-serine formation using NMR (¹H-¹³C HSQC).
  • Inhibitor studies : Apply AOAA (aminooxyacetic acid) to block pyridoxal phosphate-dependent enzymes. A >50% reduction in D-serine suggests enzymatic dominance .

Data Management and Reproducibility

Q. What measures mitigate risks of data loss or misinterpretation in collaborative studies on D-serine, L-methionyl- bioactivity?

Methodological Answer:

  • Version control : Use GitLab or GitHub for protocol and dataset tracking.
  • Blinded analysis : Assign independent teams to process raw LC-MS/MS data (e.g., .RAW files) using Skyline or MaxQuant.
  • Conflict resolution : Apply Cohen’s kappa coefficient to quantify inter-rater agreement for manual peak integration discrepancies .

Tables for Key Analytical Parameters

Parameter Method Value Reference
D-Serine LOQChiral HPLC0.3 µmol/L
Recovery rate (CSF)LC-MS/MS with FDAA derivatization87%
Methionine oxidation productLC-MS ([M+H]⁺)m/z 150.1
Between-day reproducibilitySumichiral column (D-serine)CV = 6.2%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.